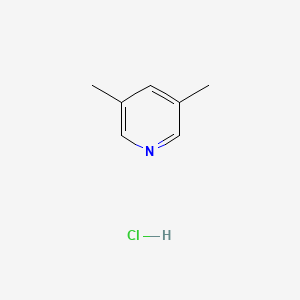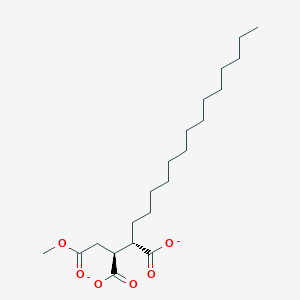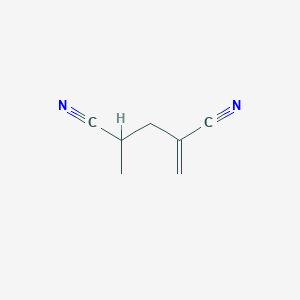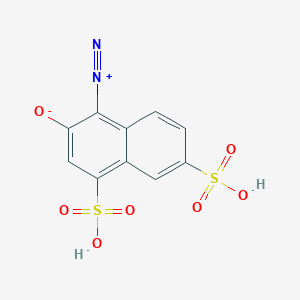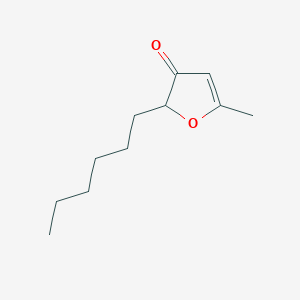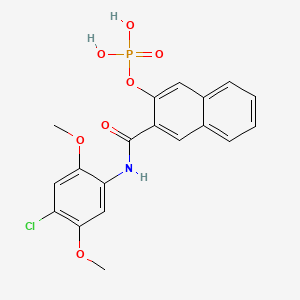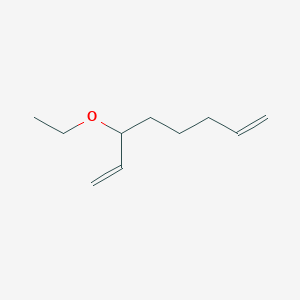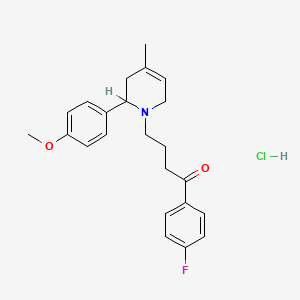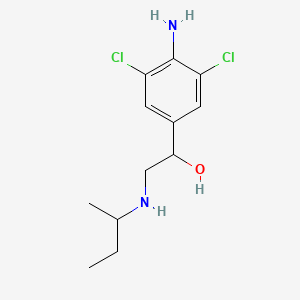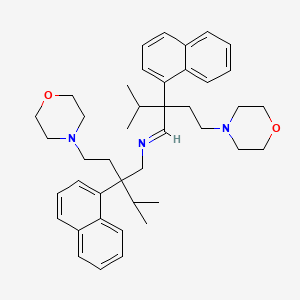
Morpholine, 4,4'-(delta,delta'-nitriloditetramethylene)bis(gamma-isopropyl-gamma-(1-naphthyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4,4’-(delta,delta’-nitriloditetramethylene)bis(gamma-isopropyl-gamma-(1-naphthyl)- is a complex organic compound featuring both amine and ether functional groups. This compound is part of the morpholine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4,4’-(delta,delta’-nitriloditetramethylene)bis(gamma-isopropyl-gamma-(1-naphthyl)- typically involves the reaction of diethanolamine with concentrated sulfuric acid. This process leads to the dehydration of diethanolamine, forming the morpholine ring structure .
Industrial Production Methods
Industrial production of this compound follows a similar route, with large-scale reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4,4’-(delta,delta’-nitriloditetramethylene)bis(gamma-isopropyl-gamma-(1-naphthyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Morpholine, 4,4’-(delta,delta’-nitriloditetramethylene)bis(gamma-isopropyl-gamma-(1-naphthyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of Morpholine, 4,4’-(delta,delta’-nitriloditetramethylene)bis(gamma-isopropyl-gamma-(1-naphthyl)- involves its interaction with specific molecular targets and pathways. The compound’s amine and ether functional groups allow it to participate in various chemical reactions and interactions with biological molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Morpholine, 4,4’-(delta,delta’-nitriloditetramethylene)bis(gamma-isopropyl-gamma-(1-naphthyl)- include:
Diethanolamine: A precursor in the synthesis of morpholine compounds.
Tetrahydro-1,4-oxazine: Another member of the morpholine family with similar structural features.
Diethylene imidoxide: A related compound with similar chemical properties.
Uniqueness
The uniqueness of Morpholine, 4,4’-(delta,delta’-nitriloditetramethylene)bis(gamma-isopropyl-gamma-(1-naphthyl)- lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
33310-66-6 |
|---|---|
Formule moléculaire |
C42H55N3O2 |
Poids moléculaire |
633.9 g/mol |
Nom IUPAC |
3-methyl-N-[3-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylbutyl]-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylbutan-1-imine |
InChI |
InChI=1S/C42H55N3O2/c1-33(2)41(19-21-44-23-27-46-28-24-44,39-17-9-13-35-11-5-7-15-37(35)39)31-43-32-42(34(3)4,20-22-45-25-29-47-30-26-45)40-18-10-14-36-12-6-8-16-38(36)40/h5-18,31,33-34H,19-30,32H2,1-4H3 |
Clé InChI |
VRCFTIHIVMKJSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCN1CCOCC1)(CN=CC(CCN2CCOCC2)(C3=CC=CC4=CC=CC=C43)C(C)C)C5=CC=CC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


